(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
Overview
Description
Biphenyl is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . It occurs naturally in coal tar, crude oil, and natural gas . It has been used as a fungicide for citrus crops and as an antimicrobial food preservative .
Synthesis Analysis
Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Molecular Structure Analysis
Biphenyl has a molecular formula of C12H10 . The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water but soluble in typical organic solvents .Scientific Research Applications
Catalytic Applications
- Catalysis in β-Enaminone Synthesis : Dinuclear cobalt complexes using biphenyl and binaphthalene-derived ligands have been utilized in catalyzing the synthesis of β-enaminones from 1,3-dicarbonyl compounds and aliphatic amines under ambient conditions (Filkale & Pathak, 2020).
Synthesis and Structural Characterization
- Preparation of Enantiomerically Pure Compounds : An economic method for preparing enantiomerically pure binaphthalene diols has been reported. The process involves the use of resolving agents to separate racemic mixtures (Liu et al., 2003).
- Synthesis of Substituted Ligands for Asymmetric Addition : New substituted BINOL ligands have been synthesized for improved catalytic properties in the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2005).
- Hydrogen Bond Directed Supramolecular Adducts : Studies on hydrogen bonding between exobidentate bis(imidazole) derivatives and binaphthalene diol have led to insights into binding mechanisms with aromatic N-containing compounds (Jin et al., 2012).
Polymer Synthesis and Applications
- Synthesis of Chiral Polymer Sensors : Chiral polymer sensors synthesized from binaphthalene derivatives have shown potential for direct and visual detection of specific ions, such as fluoride (Li et al., 2014).
- Creation of Conjugated Polymers : Chiral conjugated polymers incorporating binaphthalene and oxadiazole units have been synthesized, showing strong blue fluorescence and potential for electronic applications (Song et al., 2006).
Other Applications
- Organic Electroluminescent Devices : Binaphthyl derivatives have been used in organic electroluminescent devices, demonstrating high brightness and color stability for potential use in photoelectric devices (Li et al., 2016).
- Asymmetric Catalysis : Chiral ligands derived from binaphthalene diol have been employed in asymmetric catalysis, such as the hydrogenation of olefins (Inagaki et al., 1997).
Mechanism of Action
Target of Action
The primary target of this compound is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy .
Mode of Action
The compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . By inhibiting this interaction, it can potentially block the immune evasion and growth of tumor cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway . This pathway is involved in the immune response, particularly in the context of cancer immunotherapy . By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to target and destroy cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such asoral bioavailability , high tumor penetration , and better pharmacokinetic properties .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound can potentially lead to an enhanced immune response against cancer cells . This could result in the reduction of tumor size and potentially improve the prognosis for patients with certain types of cancer .
Safety and Hazards
Future Directions
The future directions of research into biphenyl-based compounds are likely to be influenced by the specific properties and potential applications of the compounds. For example, imidazole and benzimidazole rings, which are similar to biphenyl, have been used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)naphthalen-1-yl]-3-(4-phenylphenyl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28,45-46H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBGUGDBXDKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC=C8)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167866 | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215433-52-6 | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215433-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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